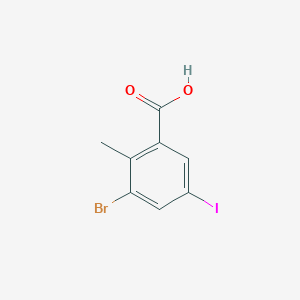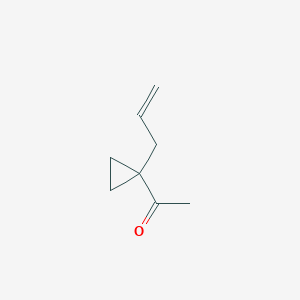
1-(1-Allyl-cyclopropyl)-ethanone
Overview
Description
1-(1-Allyl-cyclopropyl)-ethanone, also known as 1-Acetyl-1-cyclopropyl-allyl, is an organic compound with the molecular formula C9H14O. It is a cyclopropane derivative that belongs to the category of ketones. The compound is a colorless liquid .
Molecular Structure Analysis
The molecular formula of this compound is C9H14O. The molecular weight is 124.18 g/mol .Physical And Chemical Properties Analysis
This compound is a colorless liquid . The molecular weight is 124.18 g/mol .Scientific Research Applications
Synthesis and Chemical Reactions
1-(1-Allyl-cyclopropyl)-ethanone is a compound of interest in the synthesis of various chemical entities. For instance, it has been used in the synthesis of 2-Cyclopropyl-1-(4'-chloro)acetophenone as an intermediate for Cyproconazole, a notable agricultural fungicide, showcasing its utility in creating complex molecules for agricultural applications (Wu Mei, 2010). Additionally, its structural framework is pivotal in generating cyclopropane-substituted tetrahydropyrans, demonstrating its versatility in forming diverse and complex cyclic structures (G. Peh & P. Floreancig, 2012).
Photodeprotection and Photochromism
The compound's derivatives have shown significant potential in the study of photodeprotection reactions and photochromism, providing insights into light-mediated chemical transformations. This research is crucial for developing photolabile protecting groups (PPGs) used in the controlled release of protected substances, including drugs and biomolecules, under specific conditions (Yan-Bo Guo et al., 2022).
Material Science and Solvatochromic Properties
Research into the solvatochromic properties and structural analysis of allyl arm containing Schiff base derivatives, prepared from related compounds, highlights the importance of this compound in understanding solvent effects on molecular properties. These studies are crucial for designing materials with specific optical properties, which can be applied in sensors, optical devices, and molecular electronics (S. Gandhimathi et al., 2016).
Enzymatic Synthesis Applications
Furthermore, the compound and its derivatives are subjects in enzymatic processes aimed at producing chiral intermediates for pharmaceutical applications. This highlights its role in the development of sustainable and stereoselective synthesis methods, essential for producing enantiomerically pure drugs (Xiang Guo et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(1-prop-2-enylcyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-3-4-8(5-6-8)7(2)9/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAYAAVNSBWLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1529629.png)

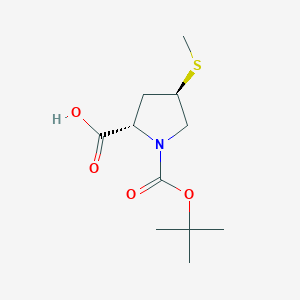
![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)
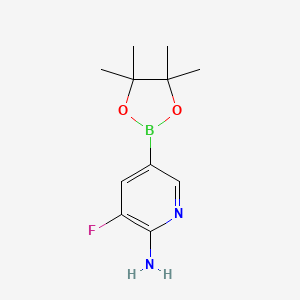



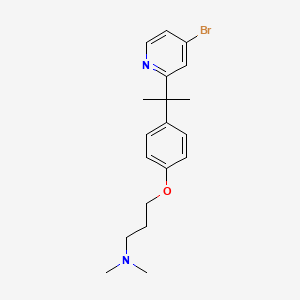
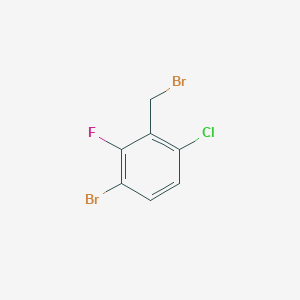
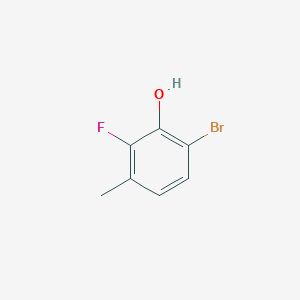
![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)
![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
